molecular formula C11H27INO3PS B1218209 Diisopropylphosphorylthiocholine iodide CAS No. 2641-06-7

Diisopropylphosphorylthiocholine iodide

Cat. No.: B1218209
CAS No.: 2641-06-7
M. Wt: 411.28 g/mol
InChI Key: HBZREFMVMBMARG-UHFFFAOYSA-M
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Description

Diisopropylphosphorylthiocholine iodide is an organophosphorus compound with significant anticholinesterase activity. Its structure comprises a phosphorylated thiocholine moiety, where the thiocholine group is esterified with an isopropyl methylphosphonothiolate group. Below are its key identifiers:

  • IUPAC Name: Phosphonothioic acid, methyl-, O-isopropyl ester, S-ester with (2-mercaptoethyl)trimethylammonium iodide .
  • Synonyms: Includes S-(2-Dimethylaminoethyl) isopropyl methylphosphonothiolate methyl iodide, O-Isopropyl S-2-trimethylammonium methylphosphonothiolate iodide, and others listed in .
  • O-isopropyl methylphosphonothiolate (C₄H₁₀O₂PS)
  • (2-Mercaptoethyl)trimethylammonium iodide (C₅H₁₃INS)

Properties

CAS No.

2641-06-7

Molecular Formula

C11H27INO3PS

Molecular Weight

411.28 g/mol

IUPAC Name

2-di(propan-2-yloxy)phosphorylsulfanylethyl-trimethylazanium;iodide

InChI

InChI=1S/C11H27NO3PS.HI/c1-10(2)14-16(13,15-11(3)4)17-9-8-12(5,6)7;/h10-11H,8-9H2,1-7H3;1H/q+1;/p-1

InChI Key

HBZREFMVMBMARG-UHFFFAOYSA-M

SMILES

CC(C)OP(=O)(OC(C)C)SCC[N+](C)(C)C.[I-]

Canonical SMILES

CC(C)OP(=O)(OC(C)C)SCC[N+](C)(C)C.[I-]

Synonyms

diisopropylphosphorylthiocholine iodide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Diisopropylphosphorylthiocholine iodide belongs to a class of organophosphorus cholinesterase inhibitors. Below is a comparison with structurally related compounds:

Table 1: Key Properties of this compound and Analogues
Compound Name CAS RN Molecular Formula Key Functional Groups Biological Activity
This compound Not provided C₁₀H₂₃INO₂PS Phosphonothioate, quaternary ammonium Anticholinesterase
Diethylphosphoramidic dichloride 1498-54-0 C₄H₁₀Cl₂NOP Phosphoramidate, dichloride Chemical intermediate
Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate 1498-54-0* C₄H₁₀Cl₂NOP Phosphonothiolate, aminoethyl High toxicity (Schedule 2B04)

Mechanistic and Toxicity Differences

  • This compound : Acts as an irreversible acetylcholinesterase inhibitor due to its phosphorylating thiocholine group, which binds to the enzyme’s active site. Its quaternary ammonium moiety enhances solubility and cellular uptake .
  • Diethylphosphoramidic dichloride : A reactive intermediate in organic synthesis, lacking anticholinesterase activity. Its dichloride groups make it highly electrophilic, suitable for forming phosphoramidate linkages .

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